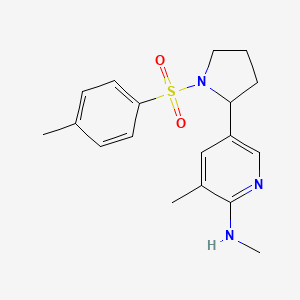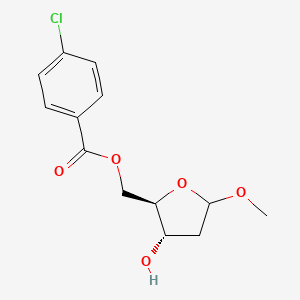
ethyl 4-(tetrahydro-2H-pyran-4-carboxamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(tetrahydro-2H-pyran-4-carboxamido)benzoate is an organic compound with the molecular formula C15H19NO4 It is a derivative of benzoic acid and features a tetrahydropyran ring, which is a six-membered oxygen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(tetrahydro-2H-pyran-4-carboxamido)benzoate typically involves the esterification of 4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(tetrahydro-2H-pyran-4-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: 4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid.
Reduction: Ethyl 4-(tetrahydro-2H-pyran-4-carboxamido)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(tetrahydro-2H-pyran-4-carboxamido)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-(tetrahydro-2H-pyran-4-carboxamido)benzoate involves its interaction with specific molecular targets in biological systems. The tetrahydropyran ring and benzoate moiety allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-Aminotetrahydropyran: A related compound with similar structural features but different functional groups.
Tetrahydropyran-4-carboxamide: Another compound with a tetrahydropyran ring and a carboxamide group.
Uniqueness
Ethyl 4-(tetrahydro-2H-pyran-4-carboxamido)benzoate is unique due to its combination of a benzoate ester and a tetrahydropyran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H19NO4 |
|---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
ethyl 4-(oxane-4-carbonylamino)benzoate |
InChI |
InChI=1S/C15H19NO4/c1-2-20-15(18)12-3-5-13(6-4-12)16-14(17)11-7-9-19-10-8-11/h3-6,11H,2,7-10H2,1H3,(H,16,17) |
InChI Key |
JOHXDZMWIASHLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[(2,6-dichlorophenyl)sulfonylamino]-4-methylpentanoic acid](/img/structure/B11816173.png)
![methyl (1S,5S)-7-(acetyloxymethyl)-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B11816175.png)

![tert-butyl (2R,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carboxylate](/img/structure/B11816181.png)
![tert-butyl2-(iodomethyl)-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate,Mixtureofdiastereomers](/img/structure/B11816186.png)
![2-(4-Methoxypyrrolidin-2-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B11816188.png)


![7,10-Dioxa-13-azadispiro[3.1.4.3]tridecane](/img/structure/B11816209.png)

![4-[(2,3-dichlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic Acid](/img/structure/B11816220.png)
![Sodium;4-[2-[2-[2-chloro-3-[2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonic acid](/img/structure/B11816225.png)

![N-(2-Bromobenzo[d]thiazol-6-yl)acetamide](/img/structure/B11816229.png)
